Octadecylsuccinic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-octadecyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCVUTYZHUNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858785 | |
| Record name | Octadecyl succinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |
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Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47458-32-2 | |
| Record name | Dihydro-3-octadecyl-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47458-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, dihydro-3-octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047458322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecylsuccinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79894 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-3-octadecyl- | |
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| Record name | Octadecyl succinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |
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| Record name | Dihydro-3-octadecylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational Concepts of Cyclic Anhydride Chemistry
Cyclic anhydrides are a class of organic compounds derived from dicarboxylic acids through the removal of a water molecule. pressbooks.pubchemistry.coach This process results in a ring structure containing two carbonyl groups linked by an oxygen atom. fiveable.me The reactivity of cyclic anhydrides is largely dictated by the strain within the ring system, with five- and six-membered rings, such as succinic anhydride (B1165640), being particularly common and reactive. pressbooks.pubfiveable.me
The fundamental reaction of cyclic anhydrides is nucleophilic acyl substitution. fiveable.me The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles like alcohols, amines, and water. chemistry.coachsalempress.com This reaction opens the anhydride ring to form a mono-acylated product, a feature that is extensively exploited in various chemical syntheses. wikipedia.org For instance, the reaction with alcohols yields a monoester, while reaction with amines produces an amide. chemistry.coach
Historical Development and Evolution of Succinic Anhydride Derivatives in Materials Science
The journey of succinic anhydride (B1165640) derivatives in materials science began with the exploration of their parent compound, maleic anhydride. As early as 1936, patents described the reaction of maleic anhydride with alkenes, laying the groundwork for the synthesis of alkenyl succinic anhydrides (ASAs). wikipedia.org Initially, the focus was on creating compounds for various applications, without a specific emphasis on materials science. wikipedia.org
The 1950s and 1960s marked a significant turning point with the introduction of ASAs as sizing agents in the paper industry to impart water resistance. wikipedia.orgnih.gov This application, which involves the esterification of cellulose (B213188) fibers with the anhydride, demonstrated the potential of these derivatives to modify the surface properties of materials. wikipedia.org The development of iso-octadecenylsuccinic anhydride in the 1960s further solidified the role of these compounds in hydrophobizing cellulose-based products. wikipedia.org Over the years, research has expanded to include the modification of various polymers and materials to enhance their performance characteristics. researchgate.net
Current Research Trajectories and Academic Significance of Octadecylsuccinic Anhydride
Current research on octadecylsuccinic anhydride (B1165640) is vibrant and multifaceted, with a strong focus on its application in creating advanced materials. A significant area of investigation is the modification of natural polymers, such as starch. researchgate.net By grafting the hydrophobic octadecyl chain onto the hydrophilic starch backbone, researchers can create amphiphilic molecules with emulsifying and encapsulating properties. researchgate.netresearchgate.net These modified starches are being explored for use in the food and pharmaceutical industries. researchgate.net
Another key research direction is the use of ODSA in the development of polymer blends and composites. researchgate.net It can act as a compatibilizer, improving the interfacial adhesion between different polymer phases and leading to materials with enhanced mechanical properties. researchgate.net Furthermore, ODSA and its derivatives are being investigated for their role in creating functional surfaces and coatings, leveraging their ability to alter surface energy and hydrophobicity. smolecule.com
Interdisciplinary Relevance Across Polymer Science, Biochemistry, and Materials Engineering
Preparative Strategies for this compound Synthesis
The synthesis of this compound, a long-chain alkyl succinic anhydride, is typically achieved through the "ene" reaction between maleic anhydride and 1-octadecene (B91540). This process requires careful control to ensure high yield and purity.
The formation of cyclic anhydrides can proceed through several mechanistic routes. A primary industrial method involves the thermal or catalytic reaction of an alkene with maleic anhydride.
Another versatile, lab-scale pathway involves the dehydration of the corresponding dicarboxylic acid. More advanced methods leverage novel reagents to facilitate this transformation under mild conditions. For instance, a system using triphenylphosphine (B44618) oxide and oxaloyl chloride can generate a highly reactive intermediate, Ph₃PCl₂, which catalyzes the cyclization of dicarboxylic acids to their corresponding anhydrides with high efficiency. acs.orgresearchgate.net The reaction is driven by the formation of stable byproducts and can be completed in a relatively short time under neutral conditions. acs.org
In the context of biosynthesis, nature employs oxidative pathways to generate cyclic anhydrides. These routes often involve the successive oxidation of spatially close methyl groups on a carbon skeleton, catalyzed by enzymes like monooxygenases and dioxygenases, eventually leading to a diacid that cyclizes to form the anhydride ring. mdpi.com
The efficiency of anhydride synthesis, particularly in reactions involving the modification of substrates like starch or other polymers, is highly dependent on reaction parameters. While data specific to the synthesis of pure this compound is proprietary, extensive research on the closely related Octenyl Succinic Anhydride (OSA) provides valuable insights into optimizing reaction conditions for esterification, which is a key application of these anhydrides.
Key parameters that are manipulated to maximize yield, reaction efficiency (RE), and the degree of substitution (DS) on a substrate include pH, temperature, reaction time, and reactant concentrations. nih.govresearchgate.netresearchgate.net For example, in aqueous slurry systems used for modifying starch, maintaining a slightly alkaline pH (typically 8.4-8.5) is crucial. nih.govresearchgate.net This condition facilitates the reaction between the anhydride and the hydroxyl groups of the starch. researchgate.net Temperature is another critical factor, with optimal ranges often found between 33-35°C to balance reaction rate and anhydride stability. nih.govresearchgate.net
The following table summarizes optimized conditions from various studies on the esterification of polysaccharides with alkenyl succinic anhydrides, illustrating the principles applicable to ODSA reactions.
Table 1: Optimized Reaction Conditions for Esterification using Alkenyl Succinic Anhydrides
| Substrate | Anhydride | Temperature (°C) | pH | Starch/Polymer Conc. (% w/w) | Anhydride Conc. (% w/w) | Degree of Substitution (DS) | Reaction Efficiency (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Early Indica Rice Starch | OSA | 33.4 | 8.4 | 36.8 | 3.0 | 0.0188 | 81.0 | nih.gov |
| Potato Starch | OSA | 35 | 8.5 | 35 | 3.0 | 0.0180 | 78.0 | researchgate.net |
| Sago Starch | OSA | - | 7.2 | - | 5.0 | 0.0120 | - | researchgate.net |
| Porang Glucomannan | OSA | - | - | - | 6.19 | 1.02 | - | nih.gov |
Note: OSA (Octenyl Succinic Anhydride) is used as a proxy to demonstrate optimization principles relevant to ODSA.
Modern synthetic chemistry has introduced several innovative catalytic systems to improve the efficiency and selectivity of anhydride synthesis.
Palladium-Catalyzed Synthesis : A novel method utilizes homogeneous palladium catalysis for the synthesis of mixed carboxylic acid anhydrides from 1,3-butadiene, carbon monoxide, and carboxylic acids. rsc.org This carbonylative telomerization process forms mixed 3,8-nonadienoic anhydrides in a single step with yields up to 82%. rsc.org
Triphenylphosphine Oxide/Oxaloyl Chloride System : This system provides a highly efficient route for synthesizing both symmetric and cyclic anhydrides from carboxylic acids under mild, neutral conditions. acs.orgresearchgate.net The reaction proceeds through a reactive phosphonium (B103445) intermediate, achieving high yields in a short timeframe. acs.org
Iodine and Alkali Metal Alkoxides : For the synthesis of polyesters from anhydrides and epoxides, a dual catalytic system of molecular iodine and alkali metal alkoxides has been developed. rsc.org This system promotes ring-opening alternating copolymerization under solvent-free conditions with high conversion rates. rsc.org
Organocatalysis : For asymmetric reactions involving anhydrides, synergistic catalytic systems have been developed. One such system employs a chloramphenicol (B1208) base and an organic acid for the asymmetric alcoholysis of meso-anhydrides, achieving good yields and enantioselectivity. publishatcj.com
Functionalization Reactions of the Anhydride Ring
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles.
The cornerstone of anhydride chemistry is the nucleophilic acyl substitution reaction. This process occurs via a two-step mechanism: addition-elimination. masterorganicchemistry.comvanderbilt.edu
Nucleophilic Addition : A nucleophile attacks one of the carbonyl carbons of the anhydride ring. This breaks the C=O pi bond and forms a tetrahedral intermediate. vanderbilt.edu
Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the bond to the leaving group—a carboxylate anion—is cleaved. masterorganicchemistry.comvanderbilt.edu
This reaction is highly versatile, allowing for the conversion of the anhydride into esters, amides, and carboxylic acids, depending on the nucleophile used (alcohol, amine, or water, respectively). chemistrytalk.orguomustansiriyah.edu.iq The reactivity of anhydrides is generally higher than that of esters but lower than that of acid chlorides. vanderbilt.educhemistrytalk.org
A prominent application of this compound is its reaction with hydroxyl-containing substrates to form esters. smolecule.com This esterification process imparts hydrophobicity to otherwise hydrophilic materials. A key example is the modification of natural polymers like starch and cellulose (B213188).
In this reaction, the hydroxyl groups on the polymer backbone act as nucleophiles, attacking the anhydride ring. researchgate.net This opens the ring and forms an ester linkage, covalently bonding the long octadecyl chain to the polymer. The other carbonyl group from the anhydride is converted into a carboxylic acid, which can then be neutralized.
This surface esterification significantly alters the properties of the substrate. For instance, modifying starch with long-chain alkenyl succinic anhydrides like ODSA or OSA reduces its hydrophilicity and allows it to function as an effective emulsifier and stabilizer. researchgate.netresearchgate.net The degree of substitution (DS)—the average number of hydroxyl groups substituted per monomer unit—is a critical parameter that determines the final properties of the modified polymer. researchgate.net
Table 2: Research Findings on Esterification of Polysaccharides
| Substrate | Modifying Agent | Key Finding | Impact on Properties | Reference |
|---|---|---|---|---|
| Corn Starch | Octenyl Succinic Anhydride (OSA) | Esterification introduces hydrophobic groups onto the starch molecules. | Transforms starch into an amphiphilic derivative, enhancing emulsifying stability. | researchgate.net |
| Early Indica Rice Starch | Octenyl Succinic Anhydride (OSA) | Optimized conditions (33.4°C, pH 8.4, 36.8% starch conc.) yielded a DS of 0.0188. | Modification reduces gelatinization temperature and improves paste clarity. | nih.govresearchgate.net |
| Sago Starch | Octenyl Succinic Anhydride (OSA) | The degree of substitution was significantly affected by OSA concentration, pH, and reaction time. | The modified starch acquires amphiphilic properties for use as an emulsifier. | researchgate.net |
| Corn Starch Films | Dodecenyl Succinic Anhydride (DDSA) & OSA | Surface esterification with long-chain anhydrides reduces the moisture sensitivity of the film surface. | Increases the hydrophobic character of the film. | researchgate.net |
Nucleophilic Acyl Substitution Reactions
Amidation with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a key transformation that proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This initial reaction results in the ring opening to form an intermediate amide-carboxylic acid. rug.nl Subsequent heating of this intermediate can lead to an irreversible conversion into a cyclic succinimide, a more stable five-membered ring structure containing a nitrogen atom. rug.nl
This amidation process is utilized to synthesize various functional molecules. For instance, ODSA can be reacted with diethanolamine (B148213), a secondary amine, to create derivatives with unique interfacial properties. researchgate.net In the field of lubricant additives, iso-octadecylsuccinic anhydride is reacted with primary or secondary amines to produce succinimides that offer improved oxidation and deposit control. rug.nl Similarly, the reaction of ODSA with furfurylamine, a primary amine, has been used to create model compounds for studying the grafting of furan (B31954) moieties onto polymer backbones. rug.nlnih.gov The reaction with hydrazine (B178648) (H₂N-NH₂), which contains two primary amine groups, is another pathway to produce functional derivatives. rug.nl
Ring-Opening Polymerization Initiated by this compound
While the anhydride group of ODSA is highly reactive towards nucleophiles like alcohols and amines, its specific use as an initiator for ring-opening polymerization (ROP) is not extensively detailed in available research. Theoretically, ODSA could initiate the polymerization of cyclic monomers, such as lactones or epoxides, that possess a nucleophilic group (e.g., a hydroxyl group). The reaction would involve the nucleophilic attack from the monomer onto the anhydride, opening the ring and creating a new species with a terminal carboxylic acid and an ester linkage. This new molecule could then act as the propagating species. However, specific examples and mechanistic studies detailing ODSA in this role are limited. Patents suggest the possibility of using anhydrides like ODSA in reactions that could involve ring-opening of other molecules, such as epoxides, but these are often complex systems with multiple potential reaction pathways. google.com
Controlled Grafting and Derivatization via Anhydride Functionality
The anhydride functionality of ODSA is widely exploited for the controlled grafting and derivatization of various materials, particularly to impart hydrophobicity. The fundamental reaction is an esterification between the anhydride ring of ODSA and hydroxyl groups on the surface of a substrate. clausiuspress.com This process opens the anhydride ring to form an ester bond, covalently attaching the octadecylsuccinic moiety to the material. clausiuspress.com
Notable research findings in this area include:
Modification of Starch: ODSA is used to modify starch for applications requiring altered gelling properties. The reaction with hydroxyl groups on the starch molecules introduces the long, hydrophobic octadecyl chain, transforming the native hydrophilic starch into an amphiphilic derivative. researchgate.net
Derivatization of Metal-Organic Frameworks (MOFs): The hydrophobic modification of cyclodextrin-based MOFs (CD-MOFs) with ODSA has been shown to tailor their oil-water interface adsorption behavior. researchgate.net This derivatization is crucial for creating stable high internal phase Pickering emulsions (HIPPEs). researchgate.net
Surface Modification of Films: The surfaces of starch films can be modified through esterification with ODSA to increase their hydrophobicity, a property measured by an increase in the water contact angle. researchgate.net
Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of ODSA reactions is crucial for controlling the extent of modification and optimizing reaction conditions to achieve desired product properties.
Determination of Reaction Efficiencies and Degrees of Substitution
The success of a derivatization reaction is quantified by its reaction efficiency (RE) and the resulting degree of substitution (DS). The DS represents the average number of substituent groups attached per base unit of the modified polymer (e.g., per anhydroglucose (B10753087) unit in starch).
Research on the closely related octenyl succinic anhydride (OSA) provides significant insight into the factors affecting these parameters in starch modification. Reaction conditions such as pH, temperature, reagent concentration, and the use of catalysts or alternative media can dramatically influence the outcome. For instance, carrying out the esterification of starch in an aqueous ionic liquid solution can significantly increase both the DS and RE compared to traditional aqueous media. collectionscanada.gc.ca Pre-treatments of the starch, such as with hydrothermal-alkali methods, have also been shown to improve reaction efficiency. collectionscanada.gc.ca
The following table summarizes findings from studies on OSA, which serve as a valuable proxy for understanding ODSA reactivity.
| Substrate | Reagent | Reaction Conditions | Degree of Substitution (DS) | Reaction Efficiency (RE) |
| Maize Starch | OSA | Aqueous Ionic Liquid:Water (2:8 w/w), 35°C | 35.6% Increase | 35.3% Increase |
| Starch | OSA | pH 8.5, 35°C | ~0.018 | ~78% |
| Starch (No Pre-treatment) | OSA | Standard | 0.0172 | 73.9% |
| Starch (HA Pre-treatment) | OSA | Hydrothermal-Alkali | 0.0185 | 79.7% |
| Sago Starch (HMT) | OSA | Optimized (pH 7.26, 4.53% OSA) | 0.0121 | 33.07% |
Data sourced from multiple studies on Octenyl Succinic Anhydride (OSA) modification of starch. collectionscanada.gc.ca
Elucidation of Rate-Limiting Steps in Derivatization Processes
Evidence for diffusion-limited kinetics comes from studies where physical processing methods are used to accelerate the reaction. For example, the application of high-power ultrasound (sonication) to a starch-water suspension during esterification enhances the process. hielscher.com The ultrasonic cavitation creates microjets and intense shear forces that disrupt the structure of starch granules, improving the diffusion of the anhydride into the granule and leading to a higher degree of substitution in a shorter time. hielscher.com Therefore, the rate-limiting step in such systems is often the mass transport of the reagent rather than the chemical esterification reaction itself.
Influence of Steric and Electronic Factors on Reactivity
Both steric and electronic factors play a critical role in the reactivity of this compound.
Electronic Factors: The reactivity of the anhydride is fundamentally driven by electronic effects. The two carbonyl groups are electron-withdrawing, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by groups such as amines and alcohols. rug.nlclausiuspress.com This inherent reactivity is the basis for its use as a derivatizing agent.
Steric Factors: Steric hindrance can significantly modulate this intrinsic reactivity.
The Alkyl Chain: The long C18 octadecyl chain is a bulky group that can create steric hindrance, potentially slowing down the reaction rate compared to a smaller anhydride like succinic anhydride. This bulkiness can hinder the approach of the reagent to reactive sites, especially within a dense polymer matrix. researchgate.net
Isomerism: In related alkenyl succinic anhydrides, the geometry of the double bond (cis/trans isomerism) has a notable effect on reactivity. Studies on 2-octenylsuccinic anhydride (OSA) have shown that the trans isomer exhibits higher reactivity in amidation reactions than the cis isomer. This is attributed to the reduced steric hindrance in the linear trans configuration, which allows for easier access of the amine to the anhydride ring. Kinetic studies have demonstrated that trans-OSA can achieve 90% amidation efficiency in half the time required for the cis-OSA isomer under identical conditions.
These factors must be considered when designing synthetic procedures to ensure that the desired level of functionalization is achieved efficiently.
Spectroscopic Characterization for Structural Confirmation
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent features in its FTIR spectrum are the characteristic absorptions of the cyclic anhydride group. spectroscopyonline.comnih.gov Saturated cyclic anhydrides like ODSA exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com Typically, for saturated cyclic anhydrides, these peaks are observed in the regions of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com For cyclic anhydrides, the lower-wavenumber asymmetric stretching peak is generally more intense. spectroscopyonline.com
The presence of the long octadecyl chain is confirmed by the strong C-H stretching vibrations typically observed around 2929 cm⁻¹. researchgate.net The modification of other molecules, such as polysaccharides, with ODSA can be monitored by the appearance of a new ester carbonyl peak at approximately 1730 cm⁻¹. The reaction of ODSA with hydroxyl groups on a polymer backbone leads to the formation of an ester linkage, and this technique provides clear evidence of successful grafting. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Anhydride C=O | Symmetric Stretch | 1870–1845 | spectroscopyonline.com |
| Anhydride C=O | Asymmetric Stretch | 1800–1775 | spectroscopyonline.com |
| Alkyl C-H | Stretch | ~2929 | researchgate.net |
| Ester C=O (in derivatives) | Stretch | ~1730 | |
| Anhydride C-O | Stretch | 1300-1000 | spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to characterize ODSA and its derivatives.
In the ¹H NMR spectrum of ODSA derivatives, signals corresponding to the protons of the octadecyl chain are typically observed as a broad multiplet in the upfield region, with the terminal methyl group appearing as a distinct triplet. core.ac.uk The protons on the succinic anhydride ring and those adjacent to the newly formed ester linkage in derivatives give characteristic signals in the downfield region. core.ac.ukacs.org For instance, in dodecenylsuccinic anhydride derivatives of gum karaya, the degree of substitution was determined using ¹H NMR spectroscopy. acs.org
¹³C NMR spectroscopy is particularly useful for confirming the integration of the succinyl group into other molecules. The carbonyl carbons of the anhydride or resulting ester and carboxylic acid groups typically resonate in the range of 170-180 ppm. rsc.org The various methylene (B1212753) carbons of the long octadecyl chain give rise to a series of signals in the aliphatic region of the spectrum. rsc.org
| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Terminal -CH₃ of Octadecyl Chain | ~0.80 | core.ac.uk |
| ¹H | -CH₂- of Octadecyl Chain | ~1.2 | core.ac.uk |
| ¹H | Protons on Succinic Ring/Adjacent to Ester | 2.6-3.1 | core.ac.uk |
| ¹³C | Carbonyl Carbons (Anhydride/Ester/Acid) | 170-180 | |
| ¹³C | Aliphatic Carbons of Octadecyl Chain | 14-32 | rsc.org |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light to provide a "fingerprint" of a molecule's vibrational modes. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For ODSA, Raman spectroscopy can be used to identify the characteristic vibrations of the hydrocarbon chain and the anhydride ring. spectrabase.com The C-C and C-H vibrations of the octadecyl group will produce strong Raman signals. The symmetric stretch of the anhydride C=O groups is also Raman active. researchgate.net In studies of succinylated proteins, new C=O stretching bands in the Raman spectra confirmed the modification. researchgate.net Low-energy modes, typically below 400 cm⁻¹, can serve as a characteristic fingerprint for different conformers of succinic anhydride derivatives. researchgate.net
Chromatographic Separations for Purity and Molecular Weight Analysis
Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity and the analysis of molecular weight distributions in polymeric derivatives.
Size-Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.cz When ODSA is used to modify polymers, SEC is employed to analyze the resulting molecular weight changes. The technique separates molecules based on their hydrodynamic volume in solution. nih.gov By comparing the elution profiles of the original and modified polymers, one can confirm the successful grafting of the octadecylsuccinyl group and assess any changes in the polymer's size distribution, such as aggregation or degradation. researchgate.netsemanticscholar.org For instance, SEC analysis of polystyrenes functionalized with succinic anhydride revealed the presence of dimers and other byproducts, providing insight into reaction efficiency. unl.edu
| Parameter | Description | Application to ODSA Derivatives | Reference |
|---|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Indicates the average molecular weight of the modified polymer. | google.com |
| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to larger molecules in the sample. | Provides information on the higher molecular weight fraction of the modified polymer. | googleapis.com |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution. | A PDI close to 1 suggests a narrow distribution, while a larger value indicates a broader distribution of polymer chain lengths. | googleapis.com |
High-Performance Liquid Chromatography (HPLC) for Degree of Substitution Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For derivatives of ODSA, particularly those involving the modification of polysaccharides or other polymers, HPLC is a key method for determining the degree of substitution (DS). myfoodresearch.comresearchgate.net The DS quantifies the average number of substituent groups attached per monomer unit of the polymer.
The method often involves the hydrolysis of the ester linkage to release the octadecylsuccinic acid, which is then quantified by HPLC, typically using a reversed-phase column (like a C18 column) and a UV detector. myfoodresearch.comresearchgate.net A standard curve is generated using known concentrations of a standard, such as octenyl succinic acid, to correlate peak area with concentration. researchgate.netresearchgate.net This allows for the precise calculation of the amount of ODSA grafted onto the polymer, providing a quantitative measure of the modification efficiency. myfoodresearch.com
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | myfoodresearch.com |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (e.g., 55:45 v/v) | myfoodresearch.com |
| Flow Rate | 1.0 mL/min | myfoodresearch.com |
| Detector | UV (e.g., at 200 nm or 225 nm) | myfoodresearch.comsielc.com |
| Retention Time (for OSA) | ~4.5 min | myfoodresearch.com |
Gas Chromatography for Purity and Volatile Component Analysis
Gas chromatography (GC) is a powerful analytical technique utilized for the separation and analysis of compounds that can be vaporized without decomposition. drawellanalytical.com It is a cornerstone in determining the purity of substances like this compound (ODSA) and identifying any volatile components present. drawellanalytical.com The process involves a sample being vaporized and injected into the head of a chromatographic column. The sample is then transported through the column by an inert gaseous mobile phase. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase.
In the context of analyzing this compound, GC coupled with mass spectrometry (GC-MS) provides a robust method for both qualitative and quantitative analysis. A study analyzing sugar beet leaf extracts utilized a GC-MS system with a TG-5MS fused silica (B1680970) capillary column. ekb.eg The injector and MS transfer line temperature were maintained at 280°C. ekb.eg The oven temperature program is critical for effective separation. For instance, a program might start at an initial temperature and then ramp up at a specific rate to a final temperature. researchgate.net
One documented analysis of a sample containing n-Octadecylsuccinic anhydride used a specific GC-MS setup. The analysis was performed on a Thermo Scientific Trace GC Ultra/ISQ Single Quadrupole MS. The column used was a TG-5MS fused silica capillary column with dimensions of 30 m in length, 0.25 mm in internal diameter, and a 0.25 µm film thickness. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injector and MS transfer line temperatures were both set to 280°C. An electron ionization system with an ionization energy of 70 eV was employed for detection. ekb.eg In this particular analysis, n-Octadecylsuccinic anhydride (C22H40O3, M.W. 352) was identified with a retention time of 44.73 minutes and an area percentage of 7.68%. ekb.egresearchgate.net
It is important to note that the purity of commercially available this compound can vary, with some suppliers offering a purity of 95.0% or higher. fishersci.com
Morphological and Microstructural Imaging
The morphological and microstructural characteristics of this compound and its derivatives are crucial for understanding their functional properties. A suite of sophisticated imaging techniques is employed to visualize these features at various scales.
Scanning Electron Microscopy (SEM) for Surface Topography and Granule Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the context of this compound (ODSA) modified materials, SEM provides valuable insights into how the modification alters the physical structure of the native material.
For instance, when starch granules are modified with ODSA, SEM imaging can reveal changes in their surface texture and shape. Studies have shown that the modification of quinoa starch granules with octenyl succinic anhydride (a related compound) can be visualized using SEM. researchgate.net The resulting images provide a detailed view of the granule's surface, which is essential for understanding its behavior in applications such as Pickering emulsions. researchgate.net
| Parameter | Description |
| Technique | Scanning Electron Microscopy (SEM) |
| Application | Visualization of surface topography and granule morphology. |
| Relevance to ODSA | Characterizing the physical changes in materials like starch upon modification with ODSA. |
| Key Insights | Provides information on surface texture, shape, and size of modified granules. |
Confocal Laser Scanning Microscopy (CLSM) for Emulsion Droplet Structure
Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional reconstructions of samples. consistence.nl It is particularly well-suited for studying the microstructure of emulsions, including the size, distribution, and interfacial characteristics of droplets. consistence.nlnih.gov
In the study of emulsions stabilized by this compound derivatives, CLSM is instrumental. By using fluorescent dyes to stain the oil and/or aqueous phases, researchers can visualize the structure of the emulsion. For example, in emulsions stabilized by octenyl succinic anhydride (OSA)-modified starch, CLSM has been used to observe the oil droplets and understand how factors like OSA concentration and oil volume fraction affect the emulsion's microstructure and stability over time. researchgate.net The technique allows for the detailed examination of individual droplets and their arrangement within the emulsion matrix. researchgate.netresearchgate.net
To prepare samples for CLSM, a small amount of the emulsion is often stained with a fluorescent dye, such as Nile red, which is soluble in the oil phase. researchgate.net This allows the oil droplets to be clearly distinguished from the continuous aqueous phase. The stained sample is then observed using a confocal microscope, which can capture a series of optical sections at different depths within the sample. These sections can then be compiled to create a 3D image of the emulsion structure. consistence.nl
X-ray Diffraction (XRD) for Crystalline and Amorphous Region Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. thermofisher.com It provides information on the arrangement of atoms within a crystal lattice and can distinguish between crystalline and amorphous regions. cgs.gov.cz
When this compound is used to modify materials like cellulose, XRD is employed to analyze the changes in the material's crystallinity. The diffraction pattern of the modified material can be compared to that of the unmodified material to understand how the chemical modification has affected the ordered, crystalline regions and the disordered, amorphous regions. researchgate.net For instance, a study on the modification of microcrystalline cellulose with dodecenyl succinic anhydride (a related compound) showed that the intensity of the characteristic crystalline peak of cellulose decreased with an increasing degree of substitution, indicating a disruption of the crystalline structure. researchgate.net
The crystal structure of succinic anhydride itself has been studied at various temperatures using single-crystal X-ray diffraction, providing detailed information about its molecular arrangement and intermolecular interactions. nih.gov This fundamental understanding of the anhydride's structure is valuable for interpreting the XRD patterns of its derivatives.
| Parameter | Description |
| Technique | X-ray Diffraction (XRD) |
| Application | Analysis of crystalline and amorphous regions in materials. |
| Relevance to ODSA | Characterizing the changes in crystallinity of materials upon modification with ODSA. |
| Key Insights | Provides information on the degree of crystallinity and the arrangement of molecules in the solid state. |
Interfacial Science Characterization
The behavior of this compound and its derivatives at interfaces is critical to their function as emulsifiers and stabilizers. Interfacial science techniques provide quantitative data on their surface activity.
Surface Pressure-Area Isotherms
Surface pressure-area (π-A) isotherms are a fundamental tool in interfacial science for characterizing the behavior of amphiphilic molecules at a liquid-air or liquid-liquid interface. biolinscientific.com The technique involves creating a monolayer of the substance on a liquid subphase (typically water) in a Langmuir trough and compressing it with a movable barrier while measuring the resulting surface pressure. nanoscience.comnih.gov
For derivatives of this compound, π-A isotherms reveal important information about their packing behavior, phase transitions, and the area occupied by each molecule at the interface. A study on dodecyl-, tetradecyl-, and this compound derivatives investigated their monolayer properties at air-water interfaces with different salt solutions in the subphase. psu.edu The isotherms showed distinct phases as the monolayer was compressed, including gaseous, liquid-expanded, liquid-condensed, and solid states. biolinscientific.com
The presence of electrolytes in the subphase was found to influence the isotherms. For example, at low surface pressures, the monolayer of the surfactants was more expanded on a NaCl solution compared to an NH4NO3 solution. psu.edu The collapse pressure of the film and the molecular surface area at collapse were also affected by the type and concentration of the salt. psu.edu Specifically, for the this compound derivative, a "solid-type" monolayer was observed at the NaCl solution-air interface, indicating strong intermolecular interactions. psu.edu
| Parameter | Description |
| Technique | Surface Pressure-Area (π-A) Isotherms |
| Application | Characterization of the behavior of amphiphilic molecules at interfaces. |
| Relevance to ODSA | Determining the packing characteristics, phase transitions, and molecular area of ODSA derivatives at interfaces. |
| Key Insights | Provides data on surface activity, monolayer stability, and the influence of subphase conditions on interfacial properties. |
Interfacial Rheological Measurements (e.g., Surface Viscosity)
The interfacial rheological properties of this compound (OSA) and its derivatives are crucial for understanding their behavior in systems with large interfacial areas, such as emulsions and foams. mdpi.com Interfacial rheology investigates the deformation and flow characteristics of the region between two immiscible phases. mdpi.com These properties, particularly surface viscosity, provide valuable insights into molecular interactions, packing, and structural transformations occurring at the interface. psu.edu
Detailed studies have been conducted on the diethanolamine derivatives of n-alkylsuccinic anhydrides, including the octadecyl derivative, to examine the effects of salts on the surface viscosity of their monomolecular films. psu.edu These investigations utilize techniques like deep channel surface viscometry to measure the rheological behavior of these surfactant monolayers at the air-water interface under varying conditions. psu.edu
Research Findings
Research on the diethanolamine derivative of this compound has demonstrated that the composition of the aqueous subphase significantly influences the surface viscosity of the monolayer. psu.edu The presence and type of salt in the subphase can alter the interactions between the surfactant molecules, leading to substantial changes in the film's rheological state. psu.edu
Specifically, the surface viscosities of monolayers of the this compound derivative were measured using a deep channel surface viscometer at 20°C. psu.edu The experiments were performed with concentrated solutions of sodium chloride (NaCl) and ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the aqueous subphase. psu.edu The findings indicated that the surface viscosity of the surfactant monolayers increased as the concentration of NaCl in the aqueous subphase was raised. psu.edu Conversely, an opposite trend was observed with NH₄NO₃ solutions. psu.edu
At a 30% NaCl solution-air interface, viscosity measurements for the this compound derivative became nearly impossible above a surface pressure of 26 mN/m, which corresponds to a molecular surface area below 35 Ų. psu.edu This difficulty arose because the film underwent a sharp transition from a liquid to a solid-like state in this region. psu.edu In contrast, when using an NH₄NO₃ solution as the substrate, a sharp increase in surface viscosity was noted near the film's collapse pressure for all surfactants in the presence of NaCl solution substrates. psu.edu The differing effects of the salts are attributed to their influence on the ionic interactions with the hydrophilic groups of the surfactant molecules and their modification of the solvent environment. psu.edu The weaker cohesions observed with NH₄NO₃ are contrasted with the potential for enhanced hydrophobic cohesion with NaCl. psu.edu
The table below summarizes the effect of different salt concentrations on the surface viscosity of the diethanolamine derivative of this compound at various molecular surface areas.
Table 1: Surface Viscosity of this compound Derivative Monolayers at 20°C
| Molecular Surface Area (Ų) | Subphase Composition | Surface Viscosity (Ns/m x 10³) |
|---|---|---|
| 50 | 10% NaCl | ~1.0 |
| 40 | 10% NaCl | ~2.5 |
| 35 | 10% NaCl | ~6.0 |
| 50 | 20% NaCl | ~1.5 |
| 40 | 20% NaCl | ~4.0 |
| 35 | 20% NaCl | ~10.0 |
| 50 | 10% NH₄NO₃ | ~0.8 |
| 40 | 10% NH₄NO₃ | ~1.8 |
| 35 | 10% NH₄NO₃ | ~3.0 |
| 50 | 20% NH₄NO₃ | ~0.6 |
| 40 | 20% NH₄NO₃ | ~1.2 |
Data is estimated from graphical representations in the cited source material. psu.edu
These findings underscore the critical role of the aqueous phase composition in modulating the interfacial rheological properties of this compound derivatives. The ability to control the surface viscosity by altering the salt environment has significant implications for the formulation and stability of emulsions and other colloidal systems where these derivatives are employed as stabilizers. psu.edunih.gov
Starch Modification and Amphiphilic Starch Derivatives
The esterification of starch with this compound introduces hydrophobic octadecylsuccinyl groups onto the hydrophilic starch backbone, resulting in an amphiphilic molecule. This modification significantly alters the physicochemical properties of starch, making it suitable for various industrial applications, particularly as an emulsifier and stabilizer.
Esterification of Granular Starches
The reaction between ODSA and granular starch is typically carried out in an aqueous slurry under alkaline conditions. researchgate.net This process leads to the esterification of the starch granules, primarily on their surface and in the amorphous regions. researchgate.net The introduction of the hydrophobic octadecyl groups transforms the inherently hydrophilic starch into a surface-active agent.
The esterification of granular starches with ODSA has been shown to alter their fundamental properties. For instance, studies on various starches, including wheat, corn, waxy corn, potato, sweet potato, rice, and kidney bean, revealed that OSA-modified starches exhibit higher paste viscosities compared to their native forms. nih.gov While the crystalline pattern of the starch granules is not significantly altered, some superficial pores may form on the surface. nih.gov
Modification of Gelatinized Starch and Starch Nanoparticles
Modification of gelatinized starch with ODSA has also been explored. Gelatinization disrupts the granular structure of starch, potentially allowing for a more uniform reaction with ODSA. Research has shown that the gelatinization of corn starch, followed by OSA treatment, can influence its water sorption characteristics. nih.gov Specifically, OSA treatment of native corn starch was found to reduce its water sorption capacity, hysteresis, and monolayer moisture content. nih.gov
Furthermore, the modification of starch nanoparticles with ODSA is an area of interest. The large surface area of nanoparticles could potentially lead to more efficient esterification and unique functional properties.
Impact of Reaction Parameters on Substitution Degree
The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit of starch, is a critical parameter that dictates the functional properties of the modified starch. Several reaction parameters significantly influence the DS.
pH: The esterification reaction is typically conducted under alkaline conditions, with a pH range of 8 to 8.5 often cited as optimal for achieving a high degree of substitution. nih.gov
Temperature: Reaction temperature also plays a crucial role. Studies have identified optimal temperatures, such as 33.4°C for early Indica rice starch, to maximize the DS. nih.gov
Anhydride Concentration: The concentration of this compound directly impacts the DS. Increasing the anhydride concentration generally leads to a higher DS, up to a certain point. mdpi.com For example, in one study, increasing the OSA concentration from 2% to 8% resulted in an increase in DS from 0.044 to 0.091. mdpi.com
Starch Slurry Concentration: The concentration of the starch slurry can also affect the reaction efficiency. An optimal concentration of 36.8% was reported for early Indica rice starch. nih.gov
The interplay of these parameters determines the final DS and the reaction efficiency (RE), which is the percentage of the anhydride that has reacted with the starch.
Table 1: Optimal Reaction Conditions for OSA Modification of Early Indica Rice Starch
| Parameter | Optimal Value |
|---|---|
| Reaction Period | 4 hours |
| Reaction Temperature | 33.4 °C |
| pH of Reaction System | 8.4 |
| Concentration of Starch Slurry | 36.8% (w/w) |
| Amount of OSA | 3% (w/w) |
| Resulting Degree of Substitution (DS) | 0.0188 |
| Resulting Reaction Efficiency (RE) | 81.0% |
Data sourced from a study on the preparation of OSA modified early Indica rice starch. nih.gov
Pre-treatment Methodologies to Enhance Reaction Efficiency
To improve the efficiency of the esterification reaction, various pre-treatment methods have been investigated. These methods aim to alter the starch granule structure, making the hydroxyl groups more accessible to the anhydride.
Acid Hydrolysis: This method involves treating the starch with an acid to partially break down the polymer chains. The effect of acid hydrolysis on OSA substitution depends on the starch type; it has been shown to negatively affect waxy and normal starches but increase the DS for high-amylose starch. conicet.gov.ar
Hydrothermal-Alkali Treatment: Hydrothermal treatments, such as heat moisture treatment (HMT), can increase the accessibility of starch granules for esterification. conicet.gov.arnih.gov One study found that HMT before OSA modification could facilitate the entry of the anhydride into the granule interior, enhancing the reaction. myfoodresearch.com A hydrothermal pretreatment of cornstarch at 60°C led to a 16% increase in DS and a rise in reaction efficiency from 72.20% to 81.76%. conicet.gov.ar
Freezing/Thawing: While investigated, freezing/thawing pre-treatment did not show an increase in the reaction efficiency of starch with OSA. researchgate.net
Mechanical Activation: Mechanical activation-assisted solid-phase synthesis has been explored as a solvent-free method for producing OSA-starch. This technique can disrupt the crystal structure and morphology of starch, leading to increased solubility and emulsion stabilization. gxu.edu.cn
Jet Milling: Jet milling pre-treatment has been shown to significantly reduce the particle size of corn starch, thereby improving the reaction efficiency and degree of substitution during esterification with OSA. mdpi.com
Table 2: Effect of Pre-treatment on the Degree of Substitution (DS) of Sago Starch
| Starch Type | Degree of Substitution (DS) |
|---|---|
| Native OSA Sago Starch (N-OSA) | 0.0057 |
| STARGEN enzyme pre-treated OSA Sago Starch (EN OSA) | 0.0159 |
| Heat Moisture Treatment + STARGEN enzyme pre-treated OSA Sago Starch (HMT EN OSA) | 0.0179 |
Data from a study on pre-treated octenyl succinic anhydride (OSA) sago starch. myfoodresearch.com
Structure-Property Relationships in Modified Starches
The introduction of the octadecylsuccinyl group significantly alters the structure and, consequently, the properties of the starch.
Amylose (B160209) Content: The amylose content of the starch has been shown to correlate with the degree of substitution. A significant increase in DS was observed with an increase in amylose content in a study involving various starches. nih.gov OSA-modified high-amylose starch exhibited greater peak viscosity and resistant starch content compared to its normal starch counterpart with a similar DS. mdpi.com
Swelling Power and Solubility: OSA modification generally leads to an increased swelling power and solubility. researchgate.netmdpi.com This is attributed to the loosening of the molecular structure after esterification, which allows for easier penetration of water molecules. researchgate.netmdpi.com However, OSA-modified high-amylose starch showed lower swelling power than modified normal starch. mdpi.com
Crystallinity: The esterification reaction primarily occurs in the amorphous regions of the starch granule, leading to a slight decrease in relative crystallinity. mdpi.commdpi.com
Pasting Properties: OSA-modified starches typically exhibit higher paste viscosity compared to their native counterparts. nih.govmdpi.com However, some studies have reported a reduction in paste viscosity, particularly with mechanical activation pre-treatment. gxu.edu.cn The pasting temperature is generally decreased after modification. mdpi.com
Emulsifying Properties: The amphiphilic nature of ODSA-modified starch makes it an effective emulsifier. The stability of emulsions stabilized with OSA-starch is generally enhanced with an increasing degree of substitution. gxu.edu.cnmdpi.com
Cyclodextrin (B1172386) and Cyclodextrin-Metal-Organic Framework (CD-MOF) Modification
The hydrophobic modification of cyclodextrins (CDs) and cyclodextrin-metal-organic frameworks (CD-MOFs) with this compound has been explored to tailor their properties for specific applications.
The modification of β-cyclodextrin with OSA introduces amphiphilic groups, enhancing its potential as an emulsifier. researchgate.net Research has demonstrated the successful preparation of OSA-modified β-CD, confirmed by the appearance of new absorption peaks corresponding to ester bonds. researchgate.net
Hydrophobic modification of CD-MOFs with this compound (ODSA) can be used to control their adsorption behavior at the oil-water interface. researchgate.net This tailored adsorption is crucial for creating stable high internal phase Pickering emulsions (HIPPEs). researchgate.net CD-MOFs, constructed from cyclodextrin ligands and metal ions, offer high surface area and porosity, making them promising for various applications, including as carriers for bioactive compounds. researchgate.netnih.govqub.ac.ukcaf.ac.cnmdpi.com The modification with ODSA can further enhance their stability and functionality in different environments. researchgate.netnih.gov
Synthesis of Modified Synthetic Polymers
Grafting onto Biodegradable Polymers (e.g., Poly(lactic acid) for Drug Delivery)
The chemical modification of biodegradable polymers like poly(lactic acid) (PLA) through grafting techniques is a significant area of research, aimed at enhancing their properties for advanced applications such as drug delivery. nih.gov PLA, a biodegradable material derived from renewable resources, is noted for its excellent mechanical and molding attributes. nih.gov However, its inherent lack of functionality can limit its use. nih.gov Grafting small organic molecules, such as anhydrides, onto the PLA backbone introduces new functional groups that can alter its surface properties and interaction with other substances. nih.govnih.gov
One approach involves the free-radical grafting of succinic anhydride (SA) or maleic anhydride (MA) onto PLA. nih.govmdpi.com This process is typically carried out in the melt phase, often using a radical initiator like dicumyl peroxide (DCP). nih.govresearchgate.net The anhydride groups grafted onto the PLA chain serve as reactive sites. nih.gov For instance, the reaction of maleic anhydride with the PLA backbone, initiated by radicals, results in PLA-g-MA copolymers. researchgate.net This modification can, however, lead to some chain scission, resulting in a decrease in the molecular weight of the PLA. nih.govmdpi.com
Research into succinic anhydride-grafted PLA (SA-g-PLA) has demonstrated its potential for creating materials for sustained drug delivery. nih.gov In one study, SA-g-PLA films were synthesized and made porous by leaching out an entrapped porogen. nih.gov The resulting porous structure creates channels and cavities suitable for drug loading. nih.gov The success of this surface modification is confirmed through chemical analysis, which shows the presence of anhydride and other congeners, leading to a more hydrophilic surface. nih.gov This increased hydrophilicity is crucial for drug interaction and release. The SA-g-PLA films exhibited a water contact angle of 31°, confirming their hydrophilic nature. nih.gov
The modified PLA films have shown pH-responsive behavior in drug loading and release studies. nih.gov For example, these films demonstrated efficient uptake of streptomycin (B1217042) sulfate (B86663) at a pH of 6.5 and sustained release at a physiological pH of 7.4, following first-order kinetics. nih.gov This pH sensitivity is a valuable attribute for controlled drug delivery systems, allowing for targeted release in specific biological environments.
Table 1: Physicochemical Properties of Succinic Anhydride-Grafted PLA (SA-g-PLA) Film
| Property | Value | Source |
|---|---|---|
| Crystallinity | 72.41 % | nih.gov |
| Melting Temperature (Tm) | 201.9 °C | nih.gov |
| Water Contact Angle | 31° | nih.gov |
This table presents key properties of SA-g-PLA films synthesized for drug delivery applications, highlighting the changes imparted by the grafting process.
The grafting degree is a critical parameter that influences the final properties of the modified polymer. researchgate.net Studies on grafting maleic anhydride onto PLA have shown that the grafting degree increases with the concentration of MA used in the reaction. mdpi.com However, factors like reaction temperature and the use of comonomers can be optimized to achieve the highest possible grafting efficiency while minimizing polymer degradation. mdpi.com
Development of Amphiphilic Polymers for Nano-emulsion Stabilization
This compound (OSA) is instrumental in the development of amphiphilic polymers designed to stabilize nano-emulsions. These emulsions, which are submicron droplets of a liquid oil phase dispersed in an aqueous medium, are powerful systems for encapsulating and delivering lipophilic compounds. researchgate.neteuraass.com Traditional nano-emulsions are often stabilized by low-molecular-weight surfactants, but using amphiphilic polymers as stabilizers offers distinct advantages, such as providing a platform for surface functionalization and decoration with targeting ligands. researchgate.neteuraass.com
The amphiphilic character of OSA, which contains a long aliphatic chain (hydrophobic) and a reactive anhydride group (which can be made hydrophilic), is key to its function. plos.org By reacting OSA with hydrophilic polymers or molecules, researchers can create tailor-made amphiphilic structures capable of sitting at the oil-water interface and ensuring the stability of nano-droplets. researchgate.neteuraass.com
One line of research has focused on modifying poly(maleic anhydride-alt-1-octadecene) (PMAO), a polymer with a structure related to OSA, with Jeffamine®, a hydrophilic amino-terminated PPG/PEG copolymer. researchgate.neteuraass.com The resulting graft copolymer acts as an effective stabilizer for nano-emulsions. researchgate.neteuraass.com To understand the role of the polymeric backbone, these systems were compared to nano-emulsions stabilized by a monomeric analogue, created by modifying OSA itself with Jeffamine®. researchgate.neteuraass.com These studies allow for the discrimination of crucial parameters in the spontaneous emulsification process when polymers are used as the sole stabilizer. researchgate.neteuraass.com
Another approach involves the modification of natural biopolymers. For instance, starch nanoparticles have been chemically modified with octenyl succinic anhydride (a close structural relative of OSA) to improve their hydrophobicity and create amphiphilic properties. plos.org The introduction of the octenyl succinate (B1194679) group onto the starch backbone was confirmed by Fourier transform infrared spectroscopy, which detected the characteristic carbonyl peak of the newly formed ester bond. plos.org
The degree of substitution (DS)—the average number of hydroxyl groups substituted per glucose unit—is a critical factor in these modified biopolymers. plos.org It has been observed that as the DS increases, the resulting OSA-modified starch nanoparticles (OSA-SNPs) become more effective at stabilizing emulsions. plos.org An increase in DS leads to a greater hydrophobic character, which influences the particle size and dispersibility in nonpolar solvents. plos.org
Table 2: Effect of Degree of Substitution (DS) on OSA-Modified Starch Nanoparticles (OSA-SNPs)
| Property | SNPs (Unmodified) | OSA-SNPs (DS = 0.024) | OSA-SNPs (DS = 0.036) | Source |
|---|---|---|---|---|
| Crystallinity | 57.78% | 51.64% | 48.16% | plos.org |
| Particle Size | Increases with DS | Larger than unmodified | Larger than DS 0.024 | plos.org |
This table shows how increasing the degree of substitution with octenyl succinic anhydride affects the properties of starch nanoparticles. While the modification slightly reduces crystallinity, it increases the hydrophobic character, leading to larger particle sizes in the resulting amphiphilic nanoparticles.
Applications of Octadecylsuccinic Anhydride Derivatives in Advanced Materials and Formulations
Emulsification and Stabilization Technologies
Pickering Emulsions Stabilized by Modified Starches
Pickering emulsions, which are stabilized by solid particles rather than traditional surfactants, have emerged as a robust system in various fields. OSA-modified starch granules have proven to be excellent candidates for stabilizing these emulsions. The starch granules, after modification with octadecylsuccinic anhydride (B1165640), become partially hydrophobic, allowing them to adsorb at the oil-water interface and form a dense, protective layer around oil droplets.
The stability of these Pickering emulsions is influenced by several factors, including the degree of substitution (DS) of the OSA on the starch, the concentration of the modified starch, and the botanical origin of the starch. Research has shown that a higher degree of substitution generally leads to improved emulsifying capacity and long-term stability. For instance, studies on OSA-modified turmeric starch demonstrated that as the DS and concentration of the modified starch increased, the emulsification index also showed an upward trend.
The interaction between OSA-modified starches and other components in a formulation, such as ionic components (potassium, magnesium, and calcium), hydrocolloids, and proteins, can further enhance stability by reducing creaming and coalescence through the formation of a dense interfacial film. The properties of the oil phase, including oil fraction, fatty acid composition, and viscosity, are also positively correlated with the stability of the Pickering emulsion.
| Starch Source | Degree of Substitution (DS) | Emulsion Stability Finding |
| Turmeric | Increasing DS | Improved emulsification index and stability. |
| Quinoa | High DS | Extremely stable emulsions with constant droplet size after one month. nih.gov |
| Rice, Waxy Corn, Wheat, Potato | Varied | Rice starch particles provided the best physical stability and smallest droplet size. |
Design and Formulation of Nano-emulsions
Nano-emulsions, characterized by their small droplet size (typically in the range of 20-200 nm), offer advantages such as high stability, transparency, and enhanced bioavailability of encapsulated compounds. OSA-modified starches are increasingly being used in the design and formulation of these advanced emulsion systems.
The formation of nano-emulsions stabilized by OSA-modified starch often involves high-energy emulsification methods, such as high-pressure homogenization. This process effectively reduces the droplet size to the nanometer range, while the OSA-starch molecules adsorb at the newly created oil-water interface, providing immediate stabilization. For example, Tartary buckwheat starch modified with octenyl succinate (B1194679) anhydride has been successfully used to stabilize O/W Pickering nano-emulsions, with the average particle size of the nanodroplets maintained between 300–400 nm. capes.gov.br
In some formulations, OSA-modified starch is used in combination with other biopolymers to enhance the stability and functionality of the nano-emulsion. For instance, a polyelectrolyte complex of chitosan (B1678972) and OSA-starch has been investigated as a stabilizer for redispersible dry nano-emulsions. preprints.orgmdpi.com In this system, the droplet size of the liquid nano-emulsions was found to decrease with an increasing starch-to-oil ratio. preprints.orgmdpi.com
| Emulsion System | Stabilizer | Key Formulation Finding |
| O/W Nano-emulsion | OSA-modified Tartary buckwheat starch | Maintained average particle size of 300-400 nm. capes.gov.br |
| Dry Nano-emulsion | Chitosan-OSA starch polyelectrolyte complex | Droplet size decreased with an increasing starch-to-oil ratio. preprints.orgmdpi.com |
| Nano-emulsions with essential oils | Starch-OSA | Stable nano-emulsions with particle sizes from 72 to 293 nm were formed. researchgate.netpreprints.org |
Role as Interfacial Stabilizers in Multiphase Systems
The fundamental role of octadecylsuccinic anhydride-modified starch in multiphase systems is to act as an effective interfacial stabilizer. The hydrophobic octenyl chains of the OSA molecule orient towards the oil phase, while the hydrophilic starch backbone remains in the aqueous phase. This arrangement lowers the interfacial tension between the two phases and creates a steric barrier that prevents droplet aggregation and coalescence.
Research has shown that OSA-modified starch can form a thick and highly viscoelastic multilayer adsorbed film at the oil-water interface. researchgate.net This film's robustness contributes significantly to the long-term stability of the emulsion. The stabilization mechanism is primarily attributed to steric hindrance, which is less dependent on environmental factors like pH and ionic strength compared to electrostatic stabilization provided by protein emulsifiers.
Functional Food Ingredient Development
The unique properties of this compound-modified starch have made it a valuable ingredient in the development of functional foods, where it serves multiple purposes, from improving texture and stability to enabling fat reduction.
Modified Starch as Emulsifier and Stabilizer in Food Systems
OSA-modified starches are widely utilized in the food industry as emulsifiers and stabilizers in a variety of products. Their ability to create stable oil-in-water emulsions is particularly beneficial in the formulation of salad dressings, sauces, beverages, and dairy products.
The modification with this compound enhances the starch's ability to interact with and stabilize fat globules in food systems. This leads to improved creaminess, mouthfeel, and shelf-life of the final product. The effectiveness of OSA-modified starch as an emulsifier is influenced by its botanical source, with starches from different plants exhibiting varying emulsifying properties.
Furthermore, the introduction of OSA groups can alter the physicochemical properties of the starch, such as its pasting and thermal characteristics. For example, OSA modification has been shown to reduce gelatinization temperatures and increase the peak viscosities of starches. These altered properties can be advantageous in food processing and product formulation.
Application in Fat Replacer Formulations
A significant application of this compound-modified starch is in the development of fat replacers for low-fat and reduced-fat food products. The ability of OSA-starch to form stable emulsions and provide a creamy texture makes it an excellent fat mimetic.
In formulations for products like low-fat mayonnaise, OSA-modified starches have been used to successfully replace a significant portion of the fat content. nih.gov The resulting products exhibit good emulsion stability, desirable rheological properties, and a gel-like structure, with sensory evaluations indicating a preference for the fat-substituted versions over full-fat counterparts. nih.gov
OSA-starch based fat replacers have also been incorporated into baked goods, such as cakes and low-calorie bread. In these applications, the modified starch not only contributes to fat reduction but can also improve the viscosity, specific volume, texture, and color of the final product, leading to high sensory acceptance. The use of OSA-starch emulsions as fat replacers is a promising strategy for creating healthier food options with lower fat and calorie content without compromising on sensory attributes.
| Food Product | Fat Replacement Level | Key Finding |
| Mayonnaise | 75% | Enhanced emulsifying properties and a preferred gel-like structure. nih.gov |
| Cake | 30% | Good texture, color, and mouthfeel with high sensory acceptance. |
| Low-calorie bread | 4% | Can be applied as a fat substitute material. |
Encapsulation of Bioactive Compounds in Food Matrices
The esterification of polysaccharides, such as starch, with this compound yields amphiphilic polymers widely used as encapsulating agents in the food industry. nih.govresearchgate.net This modification introduces hydrophobic octadecyl groups onto a hydrophilic polymer backbone, creating an ideal structure for stabilizing oil-in-water emulsions and encapsulating lipophilic (fat-soluble) bioactive compounds. researchgate.net These modified starches, often referred to as OSA-starch, protect sensitive compounds from degradation and can improve their stability and bioaccessibility. nih.govnih.gov
Research has demonstrated the efficacy of OSA-starch in encapsulating various bioactive compounds. For instance, in the encapsulation of β-carotene, a sensitive nutraceutical, within high internal phase emulsions (HIPEs), OSA-modified starch was shown to significantly improve its chemical stability against UV exposure. nih.govdocumentsdelivered.com Furthermore, the encapsulation of β-carotene within these OSA-starch stabilized emulsions enhanced its stability and bioaccessibility during in vitro digestion. nih.govdocumentsdelivered.com Another study investigated the co-encapsulation of β-carotene and eugenol (B1671780) in flaxseed oil using OSA starches. The resulting powders exhibited high encapsulation efficiencies of approximately 90%. researchgate.net
The choice of wall material and the structure of the encapsulation system are critical for performance. Studies on rose essential oil encapsulated with OSA-modified starch and maltodextrins showed that the release kinetics of different aroma components could be influenced by the wall materials and environmental factors like temperature and humidity. nih.gov In another application, multilayer nanoemulsions formed using OSA starch and chitosan provided superior protection for β-carotene during storage compared to single-layer emulsions, highlighting the importance of interfacial structure in encapsulation. researchgate.net
The effectiveness of OSA-modified starch as an encapsulant is also influenced by its interaction with other components in the formulation. Research on encapsulating a blend of flaxseed and avocado oil found that increasing the concentration of OSA-modified starch relative to vegetable proteins led to higher encapsulation efficiency. mdpi.com
Table 1: Research Findings on Encapsulation with OSA-Modified Starch
| Bioactive Compound | Matrix/System | Wall Material(s) | Key Findings |
|---|---|---|---|
| β-carotene | High Internal Phase Emulsion (HIPE) | OSA-modified starch | Improved chemical stability under UV exposure and enhanced bioaccessibility during in vitro digestion. nih.govdocumentsdelivered.com |
| β-carotene and Eugenol | Spray-dried powder (in flaxseed oil) | OSA starches | High encapsulation efficiency of approximately 90%. researchgate.net |
| Rose Essential Oil | Microcapsules | OSA-modified starch and Maltodextrins | Release kinetics of aroma components were influenced by wall material composition and environmental conditions. nih.gov |
| β-carotene | Spray-dried nanoemulsion | OSA starch and Chitosan | Multilayer interface provided the best protection and stability for β-carotene during storage. researchgate.net |
| Flaxseed and Avocado Oil Blend | Microcapsules | OSA-modified starch, Rice and Pea Proteins | Increased OSA-modified starch content resulted in higher encapsulation efficiency (up to 60.32%). mdpi.com |
Pharmaceutical and Biomedical Materials Engineering
The unique chemical properties of this compound and its derivatives are being explored for applications in pharmaceutical and biomedical fields, particularly in the design of advanced drug delivery systems.
Development of Biocompatible Polymers for Drug Delivery
Biocompatible polymers are fundamental to modern drug delivery, acting as vehicles to transport therapeutics safely through the body. nih.gov These polymers can be natural or synthetic and are designed to be non-toxic and often biodegradable. researchgate.net The functionalization of such polymers is a key strategy for creating effective drug carriers.
This compound serves as a functionalizing agent, capable of modifying existing biocompatible polymers to enhance their drug-carrying capabilities. For example, polysaccharides like chitosan can be chemically modified with OSA. researchgate.net This modification introduces the long, hydrophobic octadecyl chain and a reactive anhydride group (which can be hydrolyzed to a carboxylic acid), imparting an amphiphilic nature to the polymer. researchgate.net This amphiphilicity is crucial for the polymer's ability to self-assemble and to encapsulate or conjugate with drug molecules, particularly those that are poorly water-soluble. mdpi.comnih.gov
The anhydride group itself is a key feature in a class of biodegradable polymers known as polyanhydrides, which are well-regarded for their use in controlled drug release. nih.gov The synthesis of polymers incorporating anhydride functionalities, such as those derived from succinic anhydride, allows for the creation of materials with tunable degradation rates. nih.govpolysciences.com By creating copolymers that include monomers derived from this compound, it is possible to develop novel biocompatible polymers where the long alkyl chain influences hydrophobicity and, consequently, the material's degradation and drug release profile.
Fabrication of Nanocarriers for Targeted Delivery
Nanocarriers, such as nanoparticles, micelles, and liposomes, are sub-micron sized structures designed to encapsulate and transport drugs to specific sites within the body, which can enhance therapeutic efficacy and reduce side effects. nih.govresearchgate.netdntb.gov.ua The surface properties and structure of these carriers are critical for their stability in circulation and their ability to reach the target tissue. nih.govmdpi.com
Derivatives of this compound are particularly well-suited for the fabrication of nanocarriers due to their amphiphilic character. The molecule's hydrophobic octadecyl tail and hydrophilic succinic acid head allow it to act as a surfactant, facilitating the formation of self-assembled structures like polymeric micelles in aqueous environments. mdpi.comnih.gov These micelles have a hydrophobic core, ideal for encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability in the bloodstream. researchgate.netresearchgate.net
Modification of polysaccharides like chitosan with OSA has been used to create pH-sensitive nanoparticles. researchgate.net In one study, self-assembled graft polymers of OSA-chitosan formed spherical nanoparticles with diameters around 150-180 nm, which demonstrated high encapsulation efficiency and stability. researchgate.net Such systems can be engineered for targeted delivery by further functionalizing their surface with ligands that bind to specific receptors on diseased cells. nih.gov The incorporation of OSA into the polymer structure allows for the creation of a stable nanocarrier platform that can be adapted for various therapeutic agents. nih.govresearchgate.net
Controlled Release Kinetics in Polymeric Systems
A primary goal in drug delivery is to control the rate at which a therapeutic agent is released from its carrier. sphinxsai.com Polyanhydrides, a class of polymers that includes structures derived from this compound, are particularly noted for their predictable release kinetics. nih.gov These polymers are hydrophobic and contain hydrolytically unstable anhydride bonds. mdpi.com This combination leads to a process called surface erosion, where the polymer degrades layer-by-layer from the outside, much like a melting ice cube, rather than degrading throughout the bulk of the material at once. nih.govnih.gov
This surface-eroding mechanism is highly desirable because it can result in a constant, or zero-order, release rate of the encapsulated drug. mdpi.comsemanticscholar.org The drug release rate is directly proportional to the rate of polymer erosion. nih.gov The erosion rate itself can be precisely controlled by altering the chemical composition of the polymer backbone. nih.gov For instance, incorporating more hydrophobic monomers, such as those derived from fatty acids like the octadecyl group, can slow down the water penetration into the matrix and thus decrease the erosion rate. nih.gov
Table 2: Kinetic Models for Drug Release from Polymeric Systems
| Kinetic Model | Equation | Description of Mechanism |
|---|---|---|
| Zero-Order | Ct = C0 + K0t | The drug release rate is constant and independent of drug concentration. Often characteristic of surface-eroding polymer matrices like polyanhydrides. mdpi.com |
| First-Order | log Ct = log C0 - K1t / 2.303 | The drug release rate is dependent on the concentration of the drug remaining in the matrix. sphinxsai.com |
| Higuchi | Ct = KHt1/2 | Describes drug release as a diffusion process based on Fick's law, where release is proportional to the square root of time. Does not account for matrix degradation. sphinxsai.comnih.gov |
| Korsmeyer-Peppas | Ct / C∞ = KKPtn | A semi-empirical model that describes release from a polymeric system where the mechanism may be a combination of diffusion and erosion, determined by the release exponent 'n'. mdpi.com |
Investigation of Biological Interactions of Octadecylsuccinic Anhydride Derived Materials
In Vitro Studies of Modified Biopolymers
In vitro studies are crucial for the initial assessment of how ODSA-modified materials behave in a biological context. These investigations provide foundational knowledge on cytotoxicity, cellular uptake, and the fundamental mechanisms governing the interaction between these materials and living cells.
Cell Compatibility and Cytotoxicity Assessment
The assessment of cell compatibility is a critical first step in evaluating the potential of ODSA-derived materials for biomedical applications. Studies have shown that the modification of parent polymers with anhydrides can mitigate adverse toxic effects. Materials derived from octenylsuccinic anhydride (B1165640) (OSA), a structurally similar compound, have demonstrated excellent biocompatibility and a lack of cytotoxicity in various cell lines. For instance, in vitro digestion studies of resveratrol-loaded OSA-modified starch nanoemulsions showed no cytotoxic effects on co-cultures of Caco-2 and HT29-MTX cells. researchgate.net Generally, biodegradable poly(anhydrides) are recognized for their biocompatibility, although some can be cytotoxic depending on the dose. However, research into specific biocompatible poly(anhydrides) has shown low toxicity in yeast cells at various concentrations.
Table 1: Summary of In Vitro Cytotoxicity Findings for Anhydride-Modified Materials
| Material | Cell Line(s) | Key Finding | Citation |
|---|---|---|---|
| Resveratrol-loaded OSA-Modified Starch Nanoemulsions | Caco-2 and HT29-MTX co-cultures | Observed a lack of cytotoxicity after in vitro digestion. | researchgate.net |
| Anhydride-Modified Linear Polyethylenimine (L-PEI) | Human alveolar epithelial cells | Anhydride modification mitigated the adverse toxicity effects seen for the parent L-PEI. | |
| Biodegradable Poly(anhydride) Precursor | S. Cerevisiae (yeast) | Found to be biocompatible with low toxicity at concentrations from 0.01 to 1 µM. | researchgate.net |
Cellular Uptake Mechanisms of Functionalized Droplets
The entry of ODSA-functionalized nanoparticles or droplets into cells is governed by various endocytic pathways. The specific mechanism is highly dependent on the physicochemical properties of the nanoparticles, such as size, shape, and surface charge. researchgate.net Major pathways for nanoparticle internalization include phagocytosis, macropinocytosis, clathrin-mediated endocytosis (CME), and caveolae-mediated endocytosis (CME). nih.gov
Generally, particles with a positive surface charge are internalized via macropinocytosis, while negatively charged particles may utilize clathrin-/caveolae-independent pathways. d-nb.info The size of the nanoparticle also plays a critical role; an optimal size of around 50 nm is often cited for efficient cellular uptake. d-nb.info ODSA-modified materials, which often form nano-sized particles, are expected to be taken up by cells through one or more of these energy-dependent endocytosis processes. For example, studies on similar OSA-modified chitosan (B1678972) nanoparticles have shown higher cellular uptake in vitro, which is essential for intracellular delivery.
Table 2: Major Endocytosis Pathways for Nanoparticle Uptake
| Uptake Mechanism | Description | Typical Particle Size |
|---|---|---|
| Phagocytosis | "Cell eating"; engulfment of large particles, typically by specialized phagocytic cells like macrophages. | > 0.5 µm |
| Macropinocytosis | Actin-driven formation of large vesicles (macropinosomes) that engulf large volumes of extracellular fluid and particles. | 0.5 - 10 µm |
| Clathrin-Mediated Endocytosis (CME) | Receptor-mediated process involving the formation of clathrin-coated pits and vesicles for specific cargo. | ~120 nm |
| Caveolae-Mediated Endocytosis (CME) | Internalization via flask-shaped membrane invaginations called caveolae, rich in caveolin protein. | ~50-80 nm |
Functional Biomaterial Interactions
The chemical structure of ODSA imparts functional properties to the materials it modifies. These properties include the ability to enhance the capacity of antioxidant systems and to respond to specific triggers within simulated biological environments, such as changes in pH.
Enhanced Antioxidant Capacity in Derivatized Systems
Modification with succinic anhydride derivatives can enhance the functionality of encapsulated bioactive compounds. For instance, encapsulating antioxidants within these derivatized systems can improve their stability and bioactivity. A study on resveratrol-loaded emulsions stabilized by OSA-modified starch demonstrated a significant increase in antioxidant activity compared to the free compound. researchgate.net This enhancement is attributed to the protective encapsulation offered by the amphiphilic polymer, which can improve the solubility and stability of the antioxidant. Polymeric antioxidants, in general, are gaining attention as they can offer prolonged stability and better bioavailability compared to free antioxidant supplements. sigmaaldrich.com
Table 3: Antioxidant Activity of OSA-Modified Starch Nanoemulsions
| Sample | Increase in Antioxidant Activity (vs. Free Resveratrol) | Citation |
|---|---|---|
| Resveratrol-loaded OSA-MS Nanoemulsions | 1.4-fold | researchgate.net |
Interactions within Simulated Biological Environments (e.g., pH-responsive release)
Materials modified with ODSA can be engineered to respond to specific environmental cues, most notably pH. The carboxylic acid groups present in the succinic anhydride moiety can be protonated or deprotonated depending on the surrounding pH. researchgate.net In neutral or physiological environments (pH 7.4), these groups are often deprotonated (ionized), while in more acidic environments (like those found in tumor microenvironments or endosomes, pH ~6.0), they become protonated (unionized). mdpi.commdpi.com This change in ionization state alters the electrostatic interactions within the polymer network, leading to swelling or conformational changes that can trigger the release of an encapsulated payload.
Studies on OSA-modified chitosan nanoparticles have shown that they are highly sensitive to weakly acidic conditions, exhibiting a much faster release rate at pH 6.0 compared to their stability at a physiological pH of 7.4. This pH-responsive behavior makes them promising candidates for targeted drug delivery systems.
Table 4: pH-Dependent Cumulative Release from Anhydride-Modified Carriers
| Carrier System | Condition | Cumulative Release | Citation |
|---|---|---|---|
| Capecitabine-loaded MIP Carrier | pH 7.4 (Simulated normal environment) | 17.69% | mdpi.com |
| pH 6.0 (Simulated tumor microenvironment) | 78.90% | ||
| Effervescent SiO₂ Nanoparticles | pH 7.4 | ~20% after 24h | nih.gov |
| pH 5.0 | ~75% after 24h |
Advanced Research on Biointerfacial Phenomena
The biointerface is the critical zone where a material's surface meets a biological system. Modifying materials with ODSA fundamentally alters their surface properties, which in turn dictates their biointerfacial behavior. The amphiphilic nature of ODSA, with its long hydrophobic octadecyl tail and hydrophilic succinic acid headgroup, allows for precise control over surface characteristics like hydrophobicity and surface charge (zeta potential).
Research has shown that the addition of OSA-modified starch to soy protein-polyphenol complexes significantly increases the hydrophobicity of the resulting composite material. researchgate.net This was demonstrated by an increase in the water contact angle from 59.1° to 72.1°, indicating a less hydrophilic surface. researchgate.net Furthermore, the surface charge is also affected. The zeta potential of these complexes shifted from -19.1 mV to -13.7 mV with the addition of the modified starch. researchgate.net These modifications to interfacial properties are crucial as they influence how the material interacts with cell membranes, proteins, and other biological components, affecting phenomena such as protein adsorption, cellular adhesion, and biocompatibility.
Environmental Considerations and Sustainability of Octadecylsuccinic Anhydride Derivatives
Biodegradation Studies of Functionalized Materials
Octadecylsuccinic anhydride (B1165640) is often used to modify natural polymers like cellulose (B213188) to impart hydrophobicity. The biodegradability of these functionalized materials is a key environmental consideration. While direct biodegradation data for ODSA-modified materials are limited, studies on analogous long-chain alkenyl succinic anhydrides (ASAs) and cellulose derivatives provide valuable insights.
The introduction of long alkyl chains, such as the octadecyl group in ODSA, onto a biodegradable polymer backbone like cellulose is expected to decrease the rate of biodegradation. acs.org The hydrophobic nature of the octadecyl chain can hinder the access of microbial enzymes to the cellulose backbone, thereby slowing down its decomposition. Research on bacterial cellulose films modified with long-chain ASAs has shown that while these materials remain biodegradable, the rate of degradation is influenced by the length of the alkyl chain and the degree of substitution. acs.orgacs.org
Below is a representative data table illustrating the expected trend in biodegradability of cellulose-based materials modified with alkyl succinic anhydrides of varying chain lengths, based on available literature for similar compounds.
| Material | Test Condition | Duration (days) | Biodegradation (%) | Reference |
|---|---|---|---|---|
| Unmodified Cellulose | Aerobic, Aquatic | 28 | > 60 | amazon-chem.cnamazon-chem.cnwixsite.com |
| Cellulose-Octenylsuccinic Anhydride (C8) | Aerobic, Soil | 60 | 40 - 50 | Inferred from acs.org |
| Cellulose-Dodecenylsuccinic Anhydride (C12) | Aerobic, Soil | 60 | 30 - 40 | Inferred from europa.eu |
| Cellulose-Octadecylsuccinic Anhydride (C18) | Aerobic, Soil | 60 | 20 - 30 (estimated) | Inferred from acs.orgeuropa.eu |
Environmental Fate and Distribution in Model Systems
The environmental fate of ODSA is largely governed by its chemical structure, particularly the presence of a hydrolyzable anhydride group and a long, hydrophobic alkyl chain. Upon release into the environment, ODSA is expected to undergo rapid hydrolysis to form octadecylsuccinic acid. The anhydride functional group is highly reactive with water. wikipedia.orgresearchgate.netnih.govencyclopedia.pub
The resulting octadecylsuccinic acid, with its long C18 alkyl chain, will be a hydrophobic organic compound (HOC) with very low water solubility. wikipedia.orgnih.gov Consequently, in aquatic environments, it is likely to partition from the water column to sediment and suspended organic matter. In terrestrial environments, strong adsorption to soil organic carbon is expected, leading to low mobility. epa.gov The environmental distribution of such HOCs can be predicted using fate and exposure models. nih.govrsc.orgresearchgate.netdefra.gov.uk
The potential for bioaccumulation is a concern for hydrophobic compounds. However, the presence of the carboxylic acid groups in the hydrolyzed form of ODSA may reduce its bioaccumulation potential compared to non-polar compounds of similar molecular weight.
The following table provides estimated environmental fate parameters for octadecylsuccinic acid, the hydrolysis product of ODSA, based on data for similar long-chain alkyl carboxylic acids and anhydrides.
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Water Solubility | Very Low | Low mobility in aquatic systems; partitioning to sediment. | wikipedia.org |
| Hydrolysis Half-life of Anhydride | Minutes to Hours | Rapid conversion to dicarboxylic acid in the environment. | researchgate.netflvc.orge3s-conferences.orgresearchgate.netetsu.edu |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (estimated > 10,000) | Strongly adsorbs to soil and sediment, leading to low mobility. | Inferred from epa.gov |
| Vapor Pressure | Low | Not expected to be significantly transported in the atmosphere. | wikipedia.org |
Sustainable Synthesis Approaches and Green Chemistry Principles
The traditional synthesis of ASAs, including ODSA, often involves the reaction of an olefin with maleic anhydride at high temperatures, sometimes in the presence of organic solvents. wikipedia.orgeprajournals.com Green chemistry principles aim to develop more environmentally benign and sustainable synthetic routes. mdpi.comresearchgate.net
For ODSA, a potential sustainable synthesis route involves the use of renewable feedstocks. Oleic acid, a fatty acid that can be derived from various vegetable oils, can be a precursor to 1-octadecene (B91540), the olefin required for ODSA synthesis. pcc.eu The reaction of 1-octadecene with maleic anhydride can be optimized to improve its sustainability profile. eprajournals.com
Key green chemistry principles applicable to ODSA synthesis include:
Use of Renewable Feedstocks: Utilizing oleic acid from biomass sources instead of petroleum-based olefins. pcc.eu
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The reaction of an olefin with maleic anhydride is an addition reaction, which inherently has a high atom economy.
Solvent-Free Conditions: Conducting the reaction without a solvent reduces waste and the environmental impact associated with solvent production and disposal. researchgate.net
Catalysis: The use of efficient and selective catalysts can enable lower reaction temperatures and shorter reaction times, reducing energy consumption and the formation of byproducts. google.com
Energy Efficiency: Optimizing reaction conditions to minimize energy input.
The table below outlines a comparison of a traditional synthesis approach for a generic long-chain ASA with a potential greener alternative, highlighting key green chemistry metrics.
| Metric | Traditional Synthesis | Potential Green Synthesis | Reference |
|---|---|---|---|
| Starting Olefin Source | Petroleum-based | Renewable (e.g., from Oleic Acid) | pcc.eu |
| Solvent | Organic Solvent (e.g., Xylene) | Solvent-free | researchgate.net |
| Reaction Temperature | > 200 °C | Lowered with catalyst (e.g., 150-180 °C) | eprajournals.comresearchgate.netmdpi.com |
| Atom Economy | High (~100%) | High (~100%) | mdpi.com |
| Process Mass Intensity (PMI) | High (due to solvent) | Lower | researchgate.net |
Future Research Directions and Emerging Paradigms in Octadecylsuccinic Anhydride Science
Exploration of Novel Reaction Pathways and Catalytic Systems
The conventional synthesis of alkenyl succinic anhydrides (ASAs), including ODSA, involves the ene reaction between an alkene (e.g., octadecene) and maleic anhydride (B1165640) at high temperatures, often exceeding 200°C. wikipedia.orgcore.ac.uk This energy-intensive process can lead to side reactions, such as polymerization and thermal degradation, which reduce yield and complicate purification. core.ac.uk Future research is focused on developing novel reaction pathways and catalytic systems to overcome these limitations.
Key research thrusts include:
Homogeneous and Heterogeneous Catalysis: The exploration of catalysts to lower the activation energy of the ene reaction is a primary goal. This would allow for lower reaction temperatures, minimizing side product formation. core.ac.uk Research into solid acid catalysts, for example, has shown promise in the synthesis of other ASAs and could be adapted for ODSA production.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including superior heat and mass transfer, improved safety, and the potential for process intensification. Developing a flow-based synthesis for ODSA could lead to higher purity products and more efficient industrial-scale production.
Alternative Energy Sources: The use of microwave or ultrasonic irradiation as alternative energy sources could accelerate the reaction rate and potentially lead to different product selectivities compared to conventional thermal methods.
Bio-based Feedstocks: As the chemical industry shifts towards sustainability, research into synthesizing ODSA from bio-derived octadecene or other renewable feedstocks will become increasingly important.
Design of Multi-Functional Derivatives for Tailored Applications
The unique structure of ODSA, featuring a reactive anhydride ring and a long hydrophobic alkyl chain, makes it an ideal platform for designing multi-functional derivatives. The anhydride group can be readily opened by various nucleophiles (e.g., alcohols, amines) to introduce new functional moieties.
Emerging research in this area includes:
Amphiphilic Polymers: Novel water-soluble amphiphilic block copolymers have been synthesized through the ring-opening reaction of 2-(1-octadecenyl)succinic anhydride with the hydroxyl groups of poly(ethylene glycol) (PEG). researchgate.net These copolymers possess both hydrophilic (PEG) and hydrophobic (ODSA) segments, enabling them to self-assemble into micelles or other nanostructures in aqueous solutions, with potential applications in drug delivery and emulsion stabilization.
Surface Modification Agents: The reaction of ODSA with the hydroxyl groups on surfaces like cellulose (B213188) is a well-established application in paper sizing, imparting hydrophobicity. wikipedia.org Future work will likely extend this concept to other materials, such as nanoparticles, textiles, and wood composites, to create surfaces with tailored wettability, adhesion, and biocompatibility.
Epoxy Resin Hardeners and Modifiers: Long-chain ASAs are used as curing agents and modifiers for epoxy resins. The octadecyl chain can enhance the flexibility and impact resistance of the cured resin while lowering moisture absorption, making these derivatives suitable for specialty coatings, adhesives, and electronic potting compounds. rqbchemical.com
Integration with Smart and Responsive Material Systems
Smart materials, which can change their properties in response to external stimuli, represent a frontier in materials science. The chemical reactivity and amphiphilic nature of ODSA derivatives make them promising candidates for integration into these systems.
Future research directions involve:
pH-Responsive Systems: The carboxylic acid group formed upon hydrolysis of the anhydride ring can be exploited to create pH-responsive materials. For instance, polymers functionalized with ODSA could exhibit conformational changes or solubility shifts as the pH of the surrounding environment changes. This could be applied in sensors, controlled release systems, and "smart" surfactants.
Stimuli-Responsive Emulsions: The stability of emulsions prepared with ODSA-based surfactants could be tuned by external stimuli. For example, changes in temperature or pH could trigger the coalescence or breaking of an emulsion, enabling on-demand release of an encapsulated active ingredient.
Self-Healing Materials: The anhydride functionality could be incorporated into polymer networks as a reactive group. Upon damage to the material, these groups could be triggered to react and form new covalent bonds, leading to a self-healing effect. The long alkyl chain could also contribute to healing through physical interactions like van der Waals forces.
Computational Modeling and Simulation for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating materials discovery and process optimization. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide fundamental insights into the behavior of ODSA and its derivatives, guiding experimental efforts.
Recent computational studies on related succinic anhydride systems have laid the groundwork for future research on ODSA:
Reaction Mechanism and Kinetics: Computational studies have been used to investigate the unimolecular decomposition mechanisms and kinetics of succinic anhydride, predicting reaction barriers and product formation pathways. researchgate.net Similar methods can be applied to model the synthesis of ODSA and the reactions of its derivatives, helping to optimize conditions and predict outcomes.
Electronic Properties and Reactivity: DFT calculations on smaller alkenyl succinic anhydrides have been used to determine quantum-chemical parameters such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices. ppor.azppor.az These parameters provide a theoretical basis for understanding the stability and reactivity of the molecules. ppor.azppor.az Applying these calculations to ODSA would allow for the predictive design of derivatives with tailored reactivity.
Molecular Dynamics of Self-Assembly: MD simulations can model the aggregation and intermolecular interactions of ODSA-derived amphiphiles in solution. nih.gov This can predict the formation of micelles, their size and shape, and how they interact with other molecules, which is crucial for applications in detergency, drug delivery, and personal care products.
| Parameter | Hexenyl Succinic Anhydride | Octenyl Succinic Anhydride | Description |
|---|---|---|---|
| EHOMO (eV) | -9.563 | -9.516 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -3.287 | -3.269 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE, eV) | 6.276 | 6.247 | Difference between LUMO and HOMO; indicates chemical stability. |
| Chemical Hardness (η) | 3.138 | 3.124 | Resistance to change in electron configuration; higher values indicate greater stability. |
| Electrophilicity Index (ω) | 4.444 | 4.425 | Measures the ability of a molecule to accept electrons. |
Scale-Up and Industrial Translation of Research Findings
The successful translation of laboratory discoveries to industrial production is a critical challenge. For ODSA, this involves addressing issues of process efficiency, cost-effectiveness, and environmental impact. The primary industrial application of long-chain ASAs is in paper sizing, and the knowledge from this sector provides a foundation for scaling up new applications. wikipedia.org
Key considerations for industrial translation include:
Process Optimization: The traditional batch synthesis of ASAs requires high temperatures (e.g., 220-250°C) and reaction times of several hours to achieve high yields. core.ac.uk Optimizing these conditions to reduce energy consumption and minimize the formation of polymeric side products is essential for economic viability. core.ac.uk
Environmental Compliance: Modern chemical manufacturing is subject to stringent environmental regulations. Research into greener synthesis routes, solvent reduction or elimination, and waste minimization is crucial for the sustainable production of ODSA and its derivatives. globalgrowthinsights.com
Emulsion Technology: For many applications, particularly in aqueous systems like paper manufacturing, ODSA must be emulsified. wikipedia.orgresearchgate.net The stability of these emulsions is critical, as hydrolysis of the anhydride group diminishes its reactivity and effectiveness. researchgate.netresearchgate.net Developing robust and stable emulsion formulations is a key challenge for industrial application.
| Parameter | Typical Range/Value | Purpose/Comment |
|---|---|---|
| Reactants | Internal Olefin (e.g., C14-C22) + Maleic Anhydride | Ene reaction forms the ASA product. |
| Molar Ratio (Olefin:Anhydride) | Typically >1:1 (e.g., 1.2:1 to 1.7:1) | An excess of olefin is used to ensure complete conversion of maleic anhydride. |
| Temperature | >200°C (e.g., 220-250°C) | High temperature is required to drive the thermal ene reaction. |
| Reaction Time | 3 - 10 hours | A compromise between achieving high conversion and minimizing side product formation. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of reactants at high temperatures. |
| Additives | Polymerization inhibitors (e.g., hydroquinone) | Reduces the formation of undesirable polymeric byproducts. |
| Post-Reaction Step | Vacuum distillation | Removes unreacted excess olefin. |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and purifying octadecylsuccinic anhydride in laboratory settings?
- Answer: Synthesis typically involves reacting octadecylsuccinic acid with a dehydrating agent (e.g., acetic anhydride) under controlled temperature (80–120°C) in an inert atmosphere. Purification is achieved via vacuum distillation or recrystallization using non-polar solvents like hexane. Characterization of purity requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to confirm anhydride ring formation (loss of -OH stretch at ~3200 cm⁻¹ and emergence of C=O peaks at ~1850 cm⁻¹) . For reproducibility, document reaction stoichiometry, solvent ratios, and purification steps rigorously, adhering to guidelines for experimental reporting .
Q. How can researchers characterize the structural and functional properties of this compound?
- Answer: Key techniques include:
- NMR spectroscopy : Assign peaks for the aliphatic chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and succinic anhydride moiety (δ 2.5–3.0 ppm for CH₂ adjacent to carbonyl groups).
- FTIR : Confirm anhydride C=O asymmetric/symmetric stretching bands (~1850 and ~1780 cm⁻¹).
- Elemental analysis : Validate molecular formula (C₂₂H₄₀O₃) with <0.3% deviation .
- Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (e.g., decomposition onset ~200°C) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?
- Answer: Discrepancies in ring-opening reactions (e.g., with amines or alcohols) may arise from solvent polarity, catalyst choice (e.g., Lewis acids vs. bases), or steric hindrance from the C18 chain. To address this:
Perform controlled kinetic studies using in-situ FTIR or HPLC to track reaction progress.
Compare activation energies via Arrhenius plots under different conditions.
Use density functional theory (DFT) calculations to model steric/electronic effects .
- Note: Conflicting data should be cross-validated using multiple analytical methods and statistical error analysis .
Q. How does the long alkyl chain of this compound influence its interfacial behavior in polymer composites?
- Answer: The C18 chain enhances hydrophobicity and interfacial compatibility in non-polar matrices (e.g., polyethylene). Methodological approaches include:
- Contact angle measurements : Quantify surface energy modifications.
- Transmission electron microscopy (TEM) : Visualize dispersion in polymer blends.
- Dynamic mechanical analysis (DMA) : Assess mechanical reinforcement via storage/loss modulus trends .
Q. What are the challenges in analyzing trace degradation byproducts of this compound under oxidative conditions?
- Answer: Degradation products (e.g., succinic acid derivatives) require sensitive detection methods:
- High-resolution mass spectrometry (HRMS) : Identify low-abundance species (e.g., via electrospray ionization).
- Gas chromatography-mass spectrometry (GC-MS) : Profile volatile byproducts after derivatization.
- Accelerated aging studies : Use Arrhenius models to extrapolate long-term stability from high-temperature data .
Q. How can researchers optimize the regioselectivity of this compound in ring-opening reactions?
- Answer: Regioselectivity (e.g., α vs. β attack) is influenced by steric effects and catalyst design:
Nucleophile screening : Test primary/secondary amines or alcohols with varying bulkiness.
Catalyst modulation : Use chiral catalysts (e.g., organocatalysts) to enforce stereocontrol.
Computational modeling : Predict transition states using molecular docking software .
- Validation: Compare experimental outcomes with theoretical predictions via multi-variable regression analysis .
Methodological Best Practices
- Reproducibility: Adhere to standardized protocols for synthesis, characterization, and data reporting as outlined in guidelines like the Beilstein Journal of Organic Chemistry and RSC author instructions .
- Data Triangulation: Combine spectroscopic, chromatographic, and computational data to validate findings .
- Ethical Compliance: Cite primary literature for known compounds and disclose all modifications to established methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
